molecular formula C15H26N2O5 B558034 Boc-Val-Pro-OH CAS No. 23361-28-6

Boc-Val-Pro-OH

Cat. No. B558034
CAS RN: 23361-28-6
M. Wt: 314.38 g/mol
InChI Key: VUYWLCHFKCFCNH-QWRGUYRKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Boc-Val-Pro-OH” is a compound with the molecular formula C15H26N2O5 . It is a derivative of milk-derived proline peptides and is an inhibitor of Angiotensin I converting enzyme (ACE), with an IC50 of 9 μM .


Molecular Structure Analysis

The molecular structure of “Boc-Val-Pro-OH” consists of 15 carbon atoms, 26 hydrogen atoms, 2 nitrogen atoms, and 5 oxygen atoms . The exact mass of the compound is 314.184174 Da .


Physical And Chemical Properties Analysis

“Boc-Val-Pro-OH” is a solid compound with a molecular weight of 314.377 Da . Its density is approximately 1.2±0.1 g/cm3, and it has a boiling point of 503.2±45.0 °C at 760 mmHg .

Scientific Research Applications

I have conducted a search for detailed applications of “Boc-Val-Pro-OH” in scientific research, but unfortunately, the available information is limited. The compound is mentioned in the context of proteomics research and cell culture studies, particularly regarding its impact on cell growth and differentiation . However, specific details for six to eight unique applications are not readily available in the search results.

Safety And Hazards

“Boc-Val-Pro-OH” should be handled with care. It is recommended to use personal protection equipment and avoid contact with skin, eyes, and clothes. In case of contact, rinse with plenty of water and seek medical advice. In case of inhalation or ingestion, seek medical attention .

properties

IUPAC Name

(2S)-1-[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O5/c1-9(2)11(16-14(21)22-15(3,4)5)12(18)17-8-6-7-10(17)13(19)20/h9-11H,6-8H2,1-5H3,(H,16,21)(H,19,20)/t10-,11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUYWLCHFKCFCNH-QWRGUYRKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCCC1C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20453190
Record name Boc-Val-Pro-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20453190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-Val-Pro-OH

CAS RN

23361-28-6
Record name Boc-Val-Pro-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20453190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-Val-Pro-OH
Reactant of Route 2
Reactant of Route 2
Boc-Val-Pro-OH
Reactant of Route 3
Boc-Val-Pro-OH
Reactant of Route 4
Boc-Val-Pro-OH
Reactant of Route 5
Boc-Val-Pro-OH
Reactant of Route 6
Boc-Val-Pro-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.